(-)-beta-Curcumene

Beschreibung

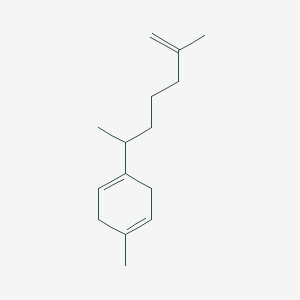

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-4-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,11,14H,5,7,9-10H2,1-4H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZQZARENYGJMK-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=CC1)C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC(=CC1)[C@H](C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905039 | |

| Record name | beta-Curcumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28976-67-2 | |

| Record name | (-)-β-Curcumene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28976-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Curcumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (-)-β-Curcumene: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-β-Curcumene, a naturally occurring sesquiterpene, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of (-)-β-Curcumene. Detailed information on its stereochemistry, spectroscopic data, natural sources, and biosynthetic origins is presented. Furthermore, this document delves into its pharmacological effects, particularly its anti-inflammatory and anticancer properties, and outlines relevant signaling pathways. Methodologies for key experiments are also detailed to facilitate further research and development.

Chemical Structure and Identification

(-)-β-Curcumene is a monocyclic sesquiterpene characterized by a cyclohexa-1,4-diene ring substituted with a methyl group and a chiral 6-methylhept-5-en-2-yl group. The negative sign in its name, (-), denotes its levorotatory nature, indicating that it rotates plane-polarized light to the left. The "β" designation refers to the position of the exocyclic double bond in the curcumene backbone. The stereochemistry at the chiral center is (R), leading to its systematic IUPAC name: 1-methyl-4-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-1,4-diene.[1][2]

Chemical Structure:

Figure 1: 2D and 3D chemical structures of (-)-β-Curcumene.

Table 1: Chemical Identifiers for (-)-β-Curcumene

| Identifier | Value |

| IUPAC Name | 1-methyl-4-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-1,4-diene[1][2] |

| CAS Number | 28976-67-2[1][2] |

| Molecular Formula | C₁₅H₂₄[1][2] |

| Molecular Weight | 204.35 g/mol [1][2] |

| ChEBI ID | CHEBI:62760[2] |

| PubChem CID | 14014430[2] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of (-)-β-Curcumene are summarized in Table 2. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of (-)-β-Curcumene

| Property | Value | Reference |

| Boiling Point (estimated) | 273.00 to 275.00 °C @ 760.00 mm Hg | |

| Solubility (estimated) | Insoluble in water; Soluble in alcohol | |

| XLogP3-AA (predicted) | 4.7 | [2] |

Spectroscopic data is essential for the unambiguous identification and characterization of (-)-β-Curcumene.

Table 3: Spectroscopic Data for (-)-β-Curcumene

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Data not explicitly found in the search results. |

| ¹³C NMR | A link to the 13C NMR spectra is available on PubChem.[2] |

| Mass Spectrometry (GC-MS) | Top peaks at m/z 119, 93, and 105.[2] |

| Infrared (IR) Spectroscopy | A link to the vapor phase IR spectra is available on PubChem.[2] |

| Optical Rotation | The specific rotation value for (-)-β-Curcumene was not found in the search results, but the (-) prefix indicates levorotatory activity. |

Natural Occurrence and Biosynthesis

(-)-β-Curcumene is found in the essential oils of various plants, most notably in turmeric (Curcuma longa) and lemon balm (Melissa officinalis).[3]

The biosynthesis of sesquiterpenes, including β-curcumene, originates from the isoprenoid pathway. The key precursor is farnesyl pyrophosphate (FPP), a 15-carbon molecule.[1][4] The formation of the specific β-curcumene skeleton involves the cyclization of FPP, a reaction catalyzed by specific sesquiterpene synthases.

The general biosynthetic pathway for sesquiterpenes is illustrated below.

Biological Activities and Signaling Pathways

While much of the research has focused on curcumin (B1669340), the major constituent of turmeric, (-)-β-Curcumene itself has demonstrated noteworthy biological activities.

Anti-inflammatory Activity

Studies on curcumin suggest that it exerts anti-inflammatory effects by modulating various signaling pathways.[5][6][7] It is plausible that (-)-β-Curcumene contributes to these effects. Key pathways implicated in the anti-inflammatory action of curcuminoids include:

-

NF-κB Signaling Pathway: Curcumin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[6]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial regulator of inflammation. Curcumin can modulate the phosphorylation of MAPK proteins such as ERK, JNK, and p38.[6]

-

JAK-STAT Signaling Pathway: The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is also involved in inflammatory responses, and curcumin has been found to inhibit this pathway.[6]

The diagram below illustrates the potential points of intervention for (-)-β-Curcumene in inflammatory signaling.

Anticancer Activity

Curcuminoids have been extensively studied for their anticancer properties, and (-)-β-Curcumene may contribute to this activity. The anticancer effects of curcumin are mediated through the modulation of multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[8][9][10]

-

PI3K/Akt/mTOR Pathway: This pathway is frequently overactivated in cancer and promotes cell survival and proliferation. Curcumin has been shown to inhibit this pathway.[10]

-

Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers. Curcumin has been reported to suppress this signaling cascade.[9]

-

Apoptosis Induction: Curcumin can induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways, involving the regulation of Bcl-2 family proteins and caspases.

The following diagram depicts a simplified overview of signaling pathways potentially targeted by (-)-β-Curcumene in cancer cells.

Experimental Protocols

To facilitate further research into the biological activities of (-)-β-Curcumene, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of (-)-β-Curcumene and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Workflow Diagram:

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[11]

-

Pre-treatment: Treat the cells with various concentrations of (-)-β-Curcumene for 1-2 hours.

-

LPS Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[11]

-

Griess Reagent Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite (B80452) is determined using a sodium nitrite standard curve.

Workflow Diagram:

Conclusion and Future Directions

(-)-β-Curcumene is a promising natural product with potential therapeutic applications, particularly in the areas of inflammation and cancer. This guide has provided a comprehensive overview of its chemical and physical properties, as well as its known biological activities and associated signaling pathways. The detailed experimental protocols are intended to serve as a valuable resource for researchers in the field.

Future research should focus on several key areas:

-

Elucidation of the complete ¹H and ¹³C NMR spectral assignments.

-

Determination of the specific optical rotation value.

-

In-depth investigation of the specific anti-inflammatory and anticancer mechanisms of action of pure (-)-β-Curcumene, independent of other curcuminoids.

-

Preclinical and clinical studies to evaluate its therapeutic efficacy and safety profile.

By addressing these research gaps, the full therapeutic potential of (-)-β-Curcumene can be unlocked, paving the way for the development of novel and effective treatments for a range of diseases.

References

- 1. letstalkacademy.com [letstalkacademy.com]

- 2. (-)-beta-Curcumene | C15H24 | CID 14014430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 28976-67-2 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. A Detailed Insight of the Anti-inflammatory Effects of Curcumin with the Assessment of Parameters, Sources of ROS and Associated Mechanisms [openmedicinejournal.com]

- 6. Frontiers | Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review [frontiersin.org]

- 7. Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limitations and Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curcumin: An Insight into Molecular Pathways Involved in Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Properties of Curcumin and Interactions With the Circadian Timing System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Biosynthesis of (-)-β-Curcumene in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-β-Curcumene is a monocyclic aromatic sesquiterpene found in various plant species, including those of the Curcuma genus. As a volatile organic compound, it contributes to the characteristic aroma of these plants and is of interest for its potential biological activities. This technical guide provides an in-depth overview of the biosynthesis pathway of (-)-β-curcumene in plants. It details the enzymatic conversion of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), into (-)-β-curcumene, highlighting the role of sesquiterpene synthases. This document summarizes quantitative data on enzyme products, provides detailed experimental protocols for the characterization of relevant enzymes, and includes a visual representation of the biosynthetic pathway.

Introduction to (-)-β-Curcumene Biosynthesis

The biosynthesis of all sesquiterpenes in plants, including (-)-β-curcumene, originates from the isoprenoid pathway. Specifically, the C15 compound farnesyl pyrophosphate (FPP) serves as the immediate precursor. The cyclization of the linear FPP molecule into the vast array of cyclic sesquiterpene skeletons is catalyzed by a diverse class of enzymes known as sesquiterpene synthases (TPSs).

While a dedicated (-)-β-curcumene synthase has not been extensively characterized from a plant source, evidence suggests that this compound can be a product of promiscuous sesquiterpene synthases. A notable example is the α-zingiberene synthase (ZIS) from lemon basil (Ocimum basilicum). When this enzyme is overexpressed in a heterologous system like tomato fruit, it produces a range of sesquiterpenes, with (-)-β-curcumene being among them.[1] This indicates that the biosynthesis of (-)-β-curcumene is intricately linked with that of other structurally related sesquiterpenes.

The Biosynthetic Pathway

The formation of (-)-β-curcumene is a multi-step process that begins with primary metabolism and culminates in the specialized reactions of terpenoid synthesis.

Formation of Farnesyl Pyrophosphate (FPP)

FPP is synthesized in the cytosol via the mevalonate (B85504) (MVA) pathway. The key steps involve the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid. A series of phosphorylations and a decarboxylation yield the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Finally, a head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by FPP synthase, yields the C15 molecule, farnesyl pyrophosphate.

Cyclization of FPP to (-)-β-Curcumene

The crucial step in the biosynthesis of (-)-β-curcumene is the enzymatic cyclization of FPP. This reaction is catalyzed by a sesquiterpene synthase. The proposed reaction mechanism involves the ionization of the diphosphate (B83284) group from FPP to generate a farnesyl carbocation. This is followed by a series of intramolecular cyclizations, hydride shifts, and rearrangements, ultimately leading to the formation of the bisabolyl cation, a key intermediate. A final deprotonation step yields the stable (-)-β-curcumene structure.

The promiscuity of certain sesquiterpene synthases, such as the α-zingiberene synthase, results in the formation of multiple products from the single FPP substrate. This is due to the complex carbocation cascade in the enzyme's active site, which can be quenched at different points to yield a variety of sesquiterpene skeletons.

Quantitative Data

The product profile of a sesquiterpene synthase can vary depending on the specific enzyme and reaction conditions. The following table summarizes the product distribution of the α-zingiberene synthase (ZIS) from Ocimum basilicum when expressed in tomato fruit, showcasing the production of β-curcumene alongside other sesquiterpenes.

| Sesquiterpene Product | Relative Abundance (%) in Transgenic Tomato Fruit |

| α-Zingiberene | Major Peak |

| β-Sesquiphellandrene | Present |

| β-Curcumene | Present |

| α-Bergamotene | Present |

| 7-epi-Sesquithujene | Present |

| β-Bisabolene | Present |

Data is qualitative as presented in the source, indicating the presence of these compounds as a result of ZIS expression. Quantitative values can be obtained through GC-MS analysis with appropriate standards.[1]

Experimental Protocols

The characterization of a putative (-)-β-curcumene synthase involves several key experimental steps, from gene identification to enzymatic assays.

Identification and Cloning of a Candidate Sesquiterpene Synthase Gene

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues known to produce (-)-β-curcumene (e.g., rhizomes of Curcuma aromatica). First-strand cDNA is synthesized using a reverse transcriptase.

-

PCR Amplification: Degenerate primers designed based on conserved regions of known sesquiterpene synthases are used for initial PCR amplification. The full-length gene can then be obtained using RACE (Rapid Amplification of cDNA Ends).

-

Cloning: The full-length cDNA is cloned into an expression vector suitable for a heterologous host, such as Escherichia coli (e.g., pET vectors) or Saccharomyces cerevisiae.

Heterologous Expression and Protein Purification

-

Transformation: The expression vector containing the candidate gene is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induction of Protein Expression: The bacterial culture is grown to an optimal density (OD600 of 0.6-0.8), and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Protein Purification: Cells are harvested by centrifugation and lysed by sonication. The recombinant protein, often engineered with a polyhistidine-tag, is purified using affinity chromatography (e.g., Ni-NTA resin).

-

SDS-PAGE Analysis: The purity and molecular weight of the recombinant protein are confirmed by SDS-polyacrylamide gel electrophoresis.

In Vitro Enzyme Assays

-

Reaction Setup: The purified enzyme is incubated with the substrate, farnesyl pyrophosphate (FPP), in a reaction buffer containing a divalent cation (typically Mg²⁺ or Mn²⁺) at an optimal temperature and pH.

-

Product Extraction: The reaction products (sesquiterpenes) are extracted from the aqueous phase using an organic solvent (e.g., hexane (B92381) or pentane).

-

Product Analysis by GC-MS: The extracted sesquiterpenes are identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). The retention times and mass spectra are compared with those of authentic standards.

Visualization of the Biosynthesis Pathway

The following diagrams illustrate the key stages in the biosynthesis of (-)-β-curcumene.

Caption: Overview of the (-)-β-Curcumene biosynthesis pathway.

Caption: Cyclization of Farnesyl Pyrophosphate to (-)-β-Curcumene.

Conclusion

The biosynthesis of (-)-β-curcumene in plants is a fascinating example of the complexity and elegance of terpenoid metabolism. While a specific synthase dedicated solely to its production in plants remains to be fully characterized, the existing evidence points to the role of promiscuous sesquiterpene synthases. The methodologies outlined in this guide provide a robust framework for the identification and characterization of such enzymes from various plant sources. A deeper understanding of this pathway not only contributes to the fundamental knowledge of plant biochemistry but also opens avenues for the metabolic engineering of high-value natural products for applications in the pharmaceutical, fragrance, and flavor industries.

References

Unveiling (-)-β-Curcumene: A Technical Guide to its Discovery, Isolation from Curcuma longa, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-β-Curcumene, a sesquiterpenoid found in the essential oil of Curcuma longa (turmeric), has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the discovery and isolation of (-)-β-curcumene from its natural source. It details the experimental protocols for extraction, fractionation, and purification, supported by quantitative data and spectroscopic characterization. Furthermore, this document explores the current understanding of the biological activities of Curcuma longa extracts rich in sesquiterpenoids, while highlighting the significant research gap concerning the specific signaling pathways modulated by (-)-β-curcumene itself, a field heavily dominated by studies on curcumin (B1669340).

Introduction: Discovery and Significance

The discovery of (-)-β-curcumene is intertwined with the extensive phytochemical analysis of the essential oil of Curcuma longa. While the initial focus of turmeric research was on the vibrant yellow curcuminoids, subsequent investigations into the volatile components revealed a complex mixture of sesquiterpenes, including α- and β-turmerone, ar-turmerone, and the curcumenes. (-)-β-curcumene, a chiral molecule with the (R) configuration, is a recognized constituent of turmeric's aromatic profile. Its chemical structure is 1-methyl-4-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-1,4-diene.[1] The growing interest in the entourage effect of phytochemicals in medicinal plants has spurred a closer look at these less abundant, yet potentially bioactive, compounds.

Isolation of (-)-β-Curcumene from Curcuma longa

The isolation of (-)-β-curcumene from Curcuma longa rhizomes is a multi-step process that begins with the extraction of the essential oil, followed by chromatographic fractionation to separate the individual sesquiterpenoid components.

Extraction of Essential Oil

The initial step involves the extraction of the volatile components from the dried and powdered rhizomes of Curcuma longa. Two primary methods are commonly employed:

-

Hydrodistillation: This traditional method involves the co-distillation of the plant material with water. The steam carries the volatile oils, which are then condensed and separated from the aqueous phase.

-

Supercritical Fluid Extraction (SFE): A more modern and "green" technique that utilizes supercritical carbon dioxide (CO₂) as the solvent. SFE offers the advantage of avoiding thermal degradation of sensitive compounds and the use of organic solvents.

Table 1: Comparison of Essential Oil Extraction Methods from Curcuma longa

| Parameter | Hydrodistillation | Supercritical Fluid Extraction (SFE) |

| Principle | Co-distillation with water | Extraction with supercritical CO₂ |

| Typical Yield | 0.6% - 10% (varies by source) | Variable, can be optimized for higher yield of specific compounds |

| Advantages | Simple, well-established | Avoids thermal degradation, no organic solvent residue, tunable selectivity |

| Disadvantages | High temperatures can degrade some compounds | High initial equipment cost |

| Key Parameters | Distillation time, temperature | Pressure, temperature, CO₂ flow rate |

Fractionation and Purification of (-)-β-Curcumene

The crude essential oil obtained is a complex mixture. To isolate (-)-β-curcumene, chromatographic techniques are essential.

Column chromatography is a fundamental technique for the separation of compounds based on their differential adsorption to a stationary phase. For the fractionation of Curcuma longa essential oil, a silica (B1680970) gel column is typically used.

Experimental Protocol: Column Chromatography of Curcuma longa Essential Oil

-

Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent like n-hexane to create a slurry and ensure uniform packing.

-

Sample Loading: The essential oil is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.

-

Elution: A gradient elution is performed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). This allows for the sequential elution of compounds with increasing polarity.

-

Fraction Collection: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing sesquiterpenes.

-

Pooling and Concentration: Fractions with similar TLC profiles corresponding to the expected Rf value of β-curcumene are pooled and the solvent is removed under reduced pressure.

For achieving high purity, preparative HPLC or HSCCC can be employed for the final purification of fractions enriched with β-curcumene. These techniques offer higher resolution and are suitable for isolating individual compounds from complex mixtures. Chiral preparative chromatography would be necessary to resolve the enantiomers and isolate the specific (-)-β-curcumene.

Table 2: Quantitative Analysis of β-Curcumene in Curcuma longa Essential Oil

| Analytical Method | Relative Percentage of β-Curcumene | Reference |

| GC-MS | 2.08% | [2] |

| GC-MS | 25.5% (in a specific chemotype) | [3] |

Note: The percentage of β-curcumene can vary significantly depending on the geographical origin, cultivation conditions, and the specific chemotype of the Curcuma longa plant.

Characterization of (-)-β-Curcumene

The identity and purity of the isolated (-)-β-curcumene are confirmed using spectroscopic methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the retention time and the mass fragmentation pattern of the compound, which can be compared to spectral libraries for identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms in the molecule.

-

Chiral Analysis: Chiral gas chromatography or chiral HPLC is necessary to confirm the enantiomeric purity of (-)-β-curcumene.

Biological Activities and Signaling Pathways: A Research Frontier

While the essential oil of Curcuma longa, containing a mixture of sesquiterpenoids including β-curcumene, has been reported to possess anti-inflammatory, antimicrobial, and anticancer properties, the specific biological activities and molecular mechanisms of action of isolated (-)-β-curcumene remain largely unexplored. The vast majority of research on the signaling pathways affected by Curcuma longa constituents has focused overwhelmingly on curcumin.

Known Biological Activities of Curcuma longa Essential Oil

-

Anti-inflammatory Activity: Curcuma longa essential oil has demonstrated anti-inflammatory effects, which are often attributed to the inhibition of pro-inflammatory mediators.

-

Antimicrobial Activity: The essential oil exhibits activity against various bacteria, with proposed mechanisms including the disruption of the bacterial cell membrane.

-

Anticancer Activity: Extracts of Curcuma longa have shown cytotoxic effects against various cancer cell lines.

Signaling Pathways Modulated by Curcumin (for context)

To provide a framework for potential future research on (-)-β-curcumene, it is pertinent to review the well-established signaling pathways modulated by curcumin, the most studied compound in Curcuma longa.

-

NF-κB Signaling Pathway: Curcumin is a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[4][5] Curcumin can inhibit the phosphorylation and degradation of IκBα, the inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[6]

-

Apoptosis Pathways: Curcumin can induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[1][7][8]

-

Other Signaling Pathways: Curcumin has been shown to modulate a multitude of other signaling pathways involved in cell proliferation, survival, and angiogenesis, including the PI3K/Akt, MAPK, and Wnt/β-catenin pathways.[9]

It is plausible that (-)-β-curcumene may also interact with some of these pathways, or it may have entirely distinct molecular targets. Dedicated research is required to elucidate its specific mechanisms of action.

Experimental Workflows and Logical Relationships

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for the isolation of (-)-β-curcumene and the known signaling pathways modulated by curcumin.

References

- 1. Mechanism of Apoptosis Induced by Curcumin in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curcumin activation of a bacterial mechanosensitive channel underlies its membrane permeability and adjuvant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation and free radical-scavenging activity of major curcuminoids of Curcuma longa using HPTLC-DPPH method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nrf2activators.com [nrf2activators.com]

- 5. researchgate.net [researchgate.net]

- 6. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of anti-apoptotic and survival pathways by curcumin as a strategy to induce apoptosis in cancer cells [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

A Technical Guide on the Biological Role of (-)-β-Curcumene and Associated Terpenoids in Wild Turmeric (Curcuma aromatica)

Executive Summary: Wild Turmeric (Curcuma aromatica Salisb.) is a perennial herb recognized for its extensive use in traditional medicine and as a source of bioactive compounds.[1][2] Its rhizomes contain a complex mixture of essential oils, with constituents varying significantly based on geographical origin.[3] Among these is (-)-β-curcumene, a sesquiterpenoid that, along with other related compounds, contributes to the plant's pharmacological profile. This document provides a technical overview of the biological activities attributed to the components of C. aromatica essential oil, with a focus on anticancer, anti-inflammatory, and antimicrobial properties. It includes quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support researchers, scientists, and drug development professionals in their exploration of these natural compounds.

Phytochemical Profile of Curcuma aromatica

The essential oil of Curcuma aromatica is a rich source of mono- and sesquiterpenoids, which are considered the primary drivers of its biological activities.[4] However, the chemical composition of the oil shows significant variation depending on the cultivation region.[3] While some studies report (-)-β-curcumene as a notable component, others identify compounds like ar-curcumene, xanthorrhizol, curcumol, camphor, and ar-turmerone (B1667624) as the major constituents.[3][5] This variability underscores the importance of phytochemical analysis for any drug discovery and development program utilizing C. aromatica.

Table 1: Variable Chemical Composition of Curcuma aromatica Essential Oil

| Predominant Compound(s) | Percentage (%) | Region/Reference |

| ar-curcumene, β-curcumene , xanthorrhizol | 18.6, 25.5 , 25.7 | Zwaving and Bos (1992)[3] |

| Camphor, ar-curcumene, xanthorrhizol | 26.94, 23.18, 18.70 | Jarikasem et al. (2005)[3] |

| Curcumol, 1,8-cineole | 35.77, 12.22 | Mau et al. (2003)[3] |

| ar-turmerone, bicyclogermacrene | 58.9, 11.7 | Delhi, India |

| Camphor, p-cymene | 24.0-28.5, 25.2 | Leaf Essential Oil[5] |

Anticancer Properties

Bioactive compounds isolated from the essential oil of C. aromatica, including ar-curcumene, β-elemene, curcumol, and xanthorrhizol, have demonstrated anticancer properties.[2][6] While direct, extensive research on (-)-β-curcumene is limited, the structurally similar sesquiterpene β-elemene has been studied for its antitumor effects, particularly against non-small-cell lung cancer (NSCLC) cells.[7] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and the inhibition of critical cell signaling pathways that govern proliferation and survival.[7]

Mechanism of Action: Inhibition of Pro-Survival Signaling

Many terpenoids from Curcuma species exert their anticancer effects by modulating key signaling pathways. For instance, β-elemene has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[7] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[7]

Quantitative Data: Cytotoxicity

The anticancer potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell proliferation.

Table 2: Cytotoxicity of Curcuma-derived Compounds

| Compound | Cell Line | IC50 Value | Reference |

| Curdione | Human hepatoma (SMMC-7721) | 3.9 µg/mL | Xiang et al. (2018)[1] |

| β-elemene | Non-small-cell lung cancer (A549) | Dose-dependent | [7] |

| Curcumin (B1669340) | Colorectal cancer (Caco2, HT29) | Dose-dependent | [8] |

Note: Data for (-)-β-curcumene is not specifically available and represents a key area for future research.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method used to assess cell viability and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., A549, HT-29) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., (-)-β-curcumene) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.[9]

Anti-inflammatory Mechanisms

Curcuma aromatica has long been used in traditional medicine for its anti-inflammatory properties.[2] Modern research suggests that its essential oil can suppress the production of pro-inflammatory cytokines.[10] This activity is largely attributed to the inhibition of key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.

Mechanism of Action: NF-κB Pathway Inhibition

The NF-κB pathway is a critical regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, COX-2). Curcumin and its oxidative metabolites have been shown to inhibit this pathway, primarily by targeting and inhibiting the IKKβ subunit.[11][12]

Experimental Protocol: Measurement of TNF-α Inhibition

This protocol outlines a method to assess the anti-inflammatory activity of a compound by measuring its effect on Tumor Necrosis Factor-alpha (TNF-α) production in macrophages.

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS), a component of Gram-negative bacteria, to the cell culture. A negative control group (no LPS) and a positive control group (LPS only) are included.

-

Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for cytokine production.

-

Supernatant Collection: The cell culture supernatant is collected.

-

ELISA Assay: The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of TNF-α production by the test compound is calculated relative to the LPS-only control.[13]

Antimicrobial Activity

The essential oil and various extracts from C. aromatica have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi. This broad-spectrum activity makes its components, potentially including (-)-β-curcumene, interesting candidates for the development of new antimicrobial agents.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of Curcumin

| Microorganism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | Gram-positive | 125–500 | [14] |

| Acinetobacter baumannii (MDR) | Gram-negative | 128–512 | [14] |

| Pseudomonas aeruginosa (MDR) | Gram-negative | 128–512 | [14] |

| Escherichia coli | Gram-negative | 1000–3000 | [15] |

| Candida albicans | Fungus | ~500 | [16] |

Note: The data presented is for curcumin, as it is the most studied antimicrobial agent from the Curcuma genus. MIC values for specific components of the essential oil like (-)-β-curcumene are less commonly reported.

Experimental Protocol: Agar (B569324) Well Diffusion Method

This is a widely used method for preliminary screening of antimicrobial activity.

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a sterile broth.

-

Plate Seeding: A sterile cotton swab is dipped into the inoculum and spread evenly across the entire surface of a sterile Mueller-Hinton agar plate.

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Application: A defined volume of the test compound solution (at a known concentration) is added to a well. Positive (standard antibiotic) and negative (solvent) controls are added to separate wells.

-

Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

-

Observation: The plate is examined for a clear zone around the well where bacterial growth has been inhibited. The diameter of this "zone of inhibition" is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.[16][17]

Conclusion and Future Directions

Wild turmeric, Curcuma aromatica, is a valuable source of bioactive terpenoids, including (-)-β-curcumene. While the essential oil and its major constituents have demonstrated promising anticancer, anti-inflammatory, and antimicrobial activities in preclinical studies, research specifically isolating and characterizing the pharmacological effects of (-)-β-curcumene is still needed. The significant variability in the plant's phytochemical profile necessitates rigorous standardization for any therapeutic development.

Future research should focus on:

-

Isolation and Purification: Developing efficient protocols to isolate pure (-)-β-curcumene from C. aromatica.

-

Pharmacological Screening: Systematically evaluating the specific anticancer, anti-inflammatory, and antimicrobial activities of the pure compound.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by (-)-β-curcumene.

-

In Vivo Studies: Validating the in vitro findings in relevant animal models to assess efficacy, pharmacokinetics, and safety.

Such efforts will be critical for unlocking the full therapeutic potential of (-)-β-curcumene and other related compounds from this important medicinal plant.

References

- 1. researchgate.net [researchgate.net]

- 2. rjppd.org [rjppd.org]

- 3. libap.nhu.edu.tw:8081 [libap.nhu.edu.tw:8081]

- 4. Variations in the Volatile Compositions of Curcuma Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Composition and Biological Activities of Essential Oils of Curcuma Species [mdpi.com]

- 6. japsonline.com [japsonline.com]

- 7. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Anticancer Properties of Curcumin Against Colorectal Cancer: A Review [frontiersin.org]

- 9. Screening methods of anticancer agents from natural source [ouci.dntb.gov.ua]

- 10. Chemical Composition and Biological Activities of Essential Oils of Curcuma Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The anti-inflammatory activity of curcumin is mediated by its oxidative metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limitations and Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of the Anti-inflammatory Effect of Curcumin: PPAR-γ Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Natural Product Curcumin as an Antibacterial Agent: Current Achievements and Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Curcumin: Natural Antimicrobial and Anti Inflammatory Agent | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

Spectroscopic Data Analysis of (-)-β-Curcumene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the naturally occurring sesquiterpene, (-)-β-Curcumene. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols for data acquisition, and a workflow for spectroscopic analysis.

Introduction to (-)-β-Curcumene

(-)-β-Curcumene is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄. It is a constituent of the essential oils of various plants, including turmeric (Curcuma longa). The structural elucidation of such natural products is fundamental in fields like phytochemistry and drug discovery, where precise characterization is paramount. Spectroscopic techniques, particularly NMR and MS, are indispensable tools for this purpose.

Spectroscopic Data

The structural confirmation of (-)-β-Curcumene relies on the comprehensive analysis of its ¹H NMR, ¹³C NMR, and mass spectra. The data presented here has been compiled from reliable chemical databases.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for (-)-β-Curcumene.

Table 1: ¹H NMR Spectroscopic Data for (-)-β-Curcumene

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in publicly accessible databases. |

Table 2: ¹³C NMR Spectroscopic Data for (-)-β-Curcumene [1]

| Atom No. | Chemical Shift (δ, ppm) |

| 1 | 133.9 |

| 2 | 120.0 |

| 3 | 26.3 |

| 4 | 124.9 |

| 5 | 125.1 |

| 6 | 31.0 |

| 7 | 41.1 |

| 8 | 24.5 |

| 9 | 37.9 |

| 10 | 124.9 |

| 11 | 131.3 |

| 12 | 25.7 |

| 13 | 17.6 |

| 14 | 20.9 |

| 15 | 20.5 |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Mass Spectrometry Data for (-)-β-Curcumene [1]

| Technique | m/z (relative intensity, %) | Interpretation |

| GC-MS | 204 (M⁺) | Molecular Ion |

| 133 | [M - C₅H₉]⁺ | |

| 119 | [M - C₆H₁₃]⁺ | |

| 105 | [M - C₇H₁₅]⁺ | |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for sesquiterpenes like (-)-β-Curcumene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A pure sample of (-)-β-Curcumene (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Data Acquisition :

-

¹H NMR : A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width, which are optimized to ensure a good signal-to-noise ratio and accurate integration.

-

¹³C NMR : A one-dimensional carbon NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon atom.

-

2D NMR : For complete structural assignment, a suite of two-dimensional NMR experiments is often necessary. These can include:

-

COSY (Correlation Spectroscopy) : To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, which aids in stereochemical assignments.

-

-

Mass Spectrometry (MS)

-

Sample Introduction : For a volatile compound like (-)-β-Curcumene, Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components before entering the mass spectrometer.

-

Ionization : Electron Ionization (EI) is a standard method for GC-MS. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment in a reproducible manner.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic data analysis and structure elucidation of a natural product like (-)-β-Curcumene.

Conclusion

The spectroscopic analysis of (-)-β-Curcumene, integrating both NMR and MS techniques, is essential for its unambiguous identification and characterization. While ¹³C NMR and MS data are available, the lack of a complete public ¹H NMR dataset highlights the ongoing need for thorough experimental verification in natural product research. The protocols and workflow described herein provide a robust framework for researchers engaged in the structural elucidation of sesquiterpenes and other natural products, which is a critical step in the pipeline for drug discovery and development.

References

pharmacological properties of sesquiterpenes like (-)-beta-Curcumene

An In-Depth Technical Guide to the Pharmacological Properties of Sesquiterpenes with a Focus on (-)-β-Curcumene

Authored for: Researchers, Scientists, and Drug Development Professionals December 18, 2025

Introduction

Sesquiterpenes are a class of C15 terpenoid compounds biosynthesized from three isoprene (B109036) units, exhibiting immense structural diversity and a wide array of biological activities. Found abundantly in the plant kingdom, these molecules are often key components of essential oils and have been investigated for their therapeutic potential. Among these, (-)-β-Curcumene, a monocyclic sesquiterpene, has garnered interest for its presence in medicinal plants such as Curcuma species (turmeric).[1] This technical guide provides a comprehensive overview of the known pharmacological properties of sesquiterpenes, with a specific focus on (-)-β-Curcumene and its closely related analogue, aromatic (ar)-turmerone. It details the quantitative data from key studies, the experimental protocols used to ascertain these properties, and the underlying molecular signaling pathways.

Anticancer Activity

Sesquiterpenes have demonstrated significant potential as anticancer agents, primarily through their ability to induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer cell lines.[1][2] While research on purified (-)-β-Curcumene is still emerging, studies on the related sesquiterpene ar-turmerone (B1667624) and essential oils rich in these compounds provide strong evidence of their cytotoxic effects.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of ar-turmerone and essential oils containing β-Curcumene against several human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.

| Compound/Extract | Cancer Cell Line | Assay | IC50 Value | Reference |

| ar-Turmerone | MDA-MB-231 (Breast) | MTT | 11.0 - 41.8 µg/mL | [3] |

| ar-Turmerone | K562 (Leukemia) | MTT | 11.0 - 41.8 µg/mL | [3] |

| ar-Turmerone | HeLa (Cervical) | MTT | 11.0 - 41.8 µg/mL | [3] |

| Curcuma spp. Essential Oil | LNCaP (Prostate) | MTT | 1.14 - 18.40 µg/mL | [4] |

| Curcuma spp. Essential Oil | HepG2 (Liver) | MTT | 153.06 - 198.18 µg/mL | [4] |

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[5][6]

-

Cell Seeding : Plate cancer cells (e.g., MDA-MB-231) in a 96-well flat-bottom plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]

-

Compound Treatment : Prepare serial dilutions of the test compound (e.g., (-)-β-Curcumene dissolved in DMSO and diluted in culture medium) at various concentrations. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).[7]

-

Incubation : Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition : Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[6]

-

Formazan (B1609692) Formation : Incubate the plate for an additional 2-4 hours at 37°C. During this period, mitochondrial dehydrogenases in viable cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[7][8]

-

Solubilization : Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][7]

-

Absorbance Measurement : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.[8][9]

-

Calculation : Cell viability is calculated as a percentage relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.

Visualization: MTT Assay Experimental Workflow

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Sesquiterpenes are known to possess potent anti-inflammatory properties.[1] They can stabilize lysosomal membranes, preventing the release of pro-inflammatory enzymes, and modulate key inflammatory signaling pathways such as NF-κB.

Quantitative Data: Membrane Stabilization

The Human Red Blood Cell (HRBC) membrane stabilization assay is used to assess anti-inflammatory activity. Since the erythrocyte membrane is analogous to the lysosomal membrane, its stabilization implies that the compound can prevent the release of inflammatory mediators.[10][11]

| Compound/Extract | Concentration | Method | % Inhibition of Hemolysis | Reference |

| Solanum aethiopicum Extract | 800 µg/mL | Heat-induced | 78.40% | [10] |

| Centella asiatica Extract | 2000 µg/mL | Hypotonicity-induced | 94.97% | [12] |

| Diclofenac Sodium (Standard) | 500 µg/mL | Hypotonicity-induced | 95.82% | [12] |

Note: Data for purified (-)-β-Curcumene is not currently available. The data presented is for plant extracts known to contain various phytochemicals, including terpenes.

Experimental Protocol: HRBC Membrane Stabilization Assay

This protocol details the method for assessing anti-inflammatory activity by measuring the inhibition of hypotonicity-induced hemolysis of human red blood cells.[12][13]

-

Blood Collection and Preparation : Collect fresh whole human blood from a healthy volunteer (who has not taken NSAIDs for 2 weeks) into a heparinized tube. Centrifuge at 3000 rpm for 10 minutes. Discard the supernatant (plasma) and wash the packed red blood cells three times with an equal volume of sterile isotonic saline (0.9% w/v NaCl).[10][12]

-

HRBC Suspension : After the final wash, reconstitute the packed cells to a 10% (v/v) suspension with isotonic saline.

-

Reaction Mixture : Prepare reaction tubes as follows:

-

Control : 1.0 mL distilled water + 0.5 mL of 10% HRBC suspension.

-

Test Sample : 1.0 mL of various concentrations of the test compound (e.g., (-)-β-Curcumene) dissolved in isotonic buffer + 0.5 mL of 10% HRBC suspension.

-

Standard Drug : 1.0 mL of various concentrations of a standard drug (e.g., Diclofenac Sodium) + 0.5 mL of 10% HRBC suspension.

-

-

Incubation : Incubate all tubes at 37°C for 30 minutes.

-

Centrifugation : Centrifuge the mixtures at 3000 rpm for 10 minutes.

-

Absorbance Measurement : Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 560 nm using a spectrophotometer.

-

Calculation : The percentage of hemolysis and subsequent protection (stabilization) is calculated using the following formulas:

-

% Hemolysis = (Absorbance of Test Sample / Absorbance of Control) x 100

-

% Protection = 100 - % Hemolysis

-

Visualization: NF-κB Signaling Pathway Inhibition

Computational studies suggest (-)-β-Curcumene may inhibit the NF-κB pathway, and the related compound ar-turmerone has been shown to block the phosphorylation and degradation of IκB-α, a critical step in NF-κB activation.[14][15]

Antioxidant Activity

Antioxidants protect cells from damage caused by reactive oxygen species (ROS). Sesquiterpenes can act as potent antioxidants by donating hydrogen atoms or electrons to neutralize free radicals.[1][16]

Quantitative Data: Radical Scavenging Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging ability of a compound. The IC50 value represents the concentration required to scavenge 50% of DPPH radicals.

| Extract Source | Major Components | DPPH IC50 Value | Reference |

| Lavandula hybrida EO | Linalool, Linalyl acetate, β-Curcumene | 19.39 ± 0.98 µg/mL | [17] |

| Salvia sclarea EO | Linalyl acetate, Linalool, Germacrene D | 109.28 ± 1.34 µg/mL | [18] |

| Curcuma longa (aq. extract) | Curcuminoids, Terpenoids | 2.88 µg/mL | [19] |

| Ascorbic Acid (Standard) | - | ~5 µg/mL | [16] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the antioxidant capacity of a sample using the stable DPPH free radical.[20][21]

-

DPPH Solution Preparation : Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol (B129727) or ethanol. The solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm. Store in the dark.[20]

-

Sample Preparation : Prepare a stock solution of the test compound (e.g., (-)-β-Curcumene) and make serial dilutions to obtain a range of concentrations. A standard antioxidant, such as Ascorbic Acid or Trolox, should be prepared similarly.

-

Reaction Setup : In a 96-well plate or cuvettes:

-

Add a small volume of the sample or standard dilution (e.g., 20 µL).

-

Add a larger volume of the DPPH working solution (e.g., 180 µL).

-

Prepare a control well containing only the solvent and the DPPH solution.[22]

-

-

Incubation : Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[20]

-

Absorbance Measurement : Measure the absorbance of each well at 517 nm. The purple color of the DPPH radical fades to yellow in the presence of an antioxidant.

-

Calculation : The percentage of radical scavenging activity is calculated as follows:

-

% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentrations.

-

Visualization: DPPH Assay Experimental Workflow

Neuroprotective Effects

Neurodegenerative diseases are often characterized by oxidative stress, neuroinflammation, and neuronal cell death. Sesquiterpenes have emerged as promising neuroprotective agents. Ar-turmerone, for instance, has been shown to protect dopaminergic neurons, in part by activating the Nrf2 antioxidant response pathway, independent of its anti-inflammatory effects.[23][24]

Quantitative Data: In Vitro Neuroprotection

The human neuroblastoma SH-SY5Y cell line is a common model for studying neuroprotection. Cells are often challenged with a neurotoxin (e.g., Amyloid-β peptide, MPP+) to induce damage, and the protective effect of a test compound is measured by the recovery of cell viability.

| Compound | Cell Line | Neurotoxin | Effect | Reference |

| ar-Turmerone | Midbrain Slice Culture | IFN-γ/LPS | Significantly inhibited dopaminergic neuron loss | [24] |

| L. brasiliense Extract | SH-SY5Y | Amyloid-β (10 µM) | Increased cell viability dose-dependently | [25] |

| Allicin (for comparison) | SH-SY5Y | Amyloid-β (2.5 µM) | Increased cell viability by up to 38.6% at 50 µM | [26] |

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a general method for evaluating the neuroprotective effects of a compound against a neurotoxin-induced insult in SH-SY5Y cells.[25][27]

-

Cell Seeding : Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C and 5% CO₂.[27]

-

Pre-treatment : Remove the culture medium and replace it with fresh medium containing various non-toxic concentrations of the test compound (e.g., (-)-β-Curcumene). Incubate for a pre-treatment period (e.g., 2 hours).[25]

-

Induction of Neurotoxicity : Add a neurotoxin (e.g., Amyloid-β peptide at 10 µM) to the wells containing the test compound. Include control groups: untreated cells, cells treated with the test compound only, and cells treated with the neurotoxin only.

-

Incubation : Incubate the plate for 24 hours to allow the neurotoxin to induce cell damage.

-

Assessment of Cell Viability : After the 24-hour incubation, assess cell viability using the MTT assay as described in Section 1.2.

-

Calculation : The neuroprotective effect is quantified as the percentage increase in cell viability in the wells treated with both the compound and the neurotoxin, compared to the wells treated with the neurotoxin alone.

Visualization: Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Ar-turmerone has been shown to activate Nrf2, leading to the expression of antioxidant enzymes and conferring neuroprotection.[24]

Conclusion

(-)-β-Curcumene and related sesquiterpenes exhibit a compelling range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and neuroprotective activities. While quantitative data and mechanistic studies for purified (-)-β-Curcumene are still limited, research on analogous compounds like ar-turmerone and bioactive plant extracts provides a strong foundation for its therapeutic potential. The modulation of critical signaling pathways such as NF-κB and Nrf2 appears to be a central mechanism for these effects. Future research should focus on isolating pure (-)-β-Curcumene to perform rigorous dose-response studies across multiple cell lines and disease models. Such efforts will be crucial for validating its specific contributions to the observed bioactivities and advancing its potential development as a novel therapeutic agent for a variety of human diseases.

References

- 1. phytojournal.com [phytojournal.com]

- 2. (S)-ar-Turmerone - LKT Labs [lktlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. benchchem.com [benchchem.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Membrane stabilization as a mechanism of the anti-inflammatory activity of methanol extract of garden egg (Solanum aethiopicum) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sphinxsai.com [sphinxsai.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Computational evaluation of bioactive compounds in Curcuma zanthorrhiza targeting SIRT1 and NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpjournal.com [ijpjournal.com]

- 17. Analysis of the Antioxidant and Antimicrobial Activity, Cytotoxic, and Anti-Migratory Properties of the Essential Oils Obtained from Cultivated Medicinal Lamiaceae Species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of the Antioxidant and Antimicrobial Activity, Cytotoxic, and Anti-Migratory Properties of the Essential Oils Obtained from Cultivated Medicinal Lamiaceae Species | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. acmeresearchlabs.in [acmeresearchlabs.in]

- 21. researchgate.net [researchgate.net]

- 22. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 23. Turmeric Essential Oil Constituents as Potential Drug Candidates: A Comprehensive Overview of Their Individual Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. azolifesciences.com [azolifesciences.com]

- 25. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. dergipark.org.tr [dergipark.org.tr]

- 27. benchchem.com [benchchem.com]

Unveiling the Therapeutic Potential of (-)-β-Curcumene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research on the specific therapeutic targets and mechanisms of (-)-β-Curcumene is currently limited. Much of the available data pertains to the broader turmeric essential oil or structurally related sesquiterpenes, most notably ar-turmerone (B1667624). This guide summarizes the direct evidence for (-)-β-Curcumene and extrapolates potential mechanisms based on the more extensively studied ar-turmerone, providing a framework for future research and drug discovery.

Introduction to (-)-β-Curcumene

(-)-β-Curcumene is a natural sesquiterpene and a component of the essential oil extracted from the rhizomes of Curcuma longa (turmeric). While the pharmacological activities of curcumin, the principal curcuminoid in turmeric, have been extensively investigated, the therapeutic potential of the individual components of turmeric essential oil, such as (-)-β-Curcumene, is an emerging area of research. Preliminary studies suggest that these lipophilic compounds may possess distinct and complementary therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects.

Potential Therapeutic Targets and Mechanisms

Direct evidence for the molecular targets and signaling pathways modulated by (-)-β-Curcumene is sparse. However, studies on the closely related bisabolane (B3257923) sesquiterpene, ar-turmerone, provide significant insights into the potential mechanisms of action for (-)-β-Curcumene. It is hypothesized that due to their structural similarities, these compounds may share common therapeutic targets.

Anti-inflammatory Activity

Direct Evidence for Turmeric Sesquiterpenes: Turmeric essential oil, which contains β-curcumene, has demonstrated anti-inflammatory properties. Sesquiterpenes within the oil are believed to contribute to these effects.

Inferred Mechanisms from ar-Turmerone: Studies on ar-turmerone have elucidated its anti-inflammatory effects, which are likely mediated through the inhibition of key inflammatory signaling pathways.[1][2] It is plausible that (-)-β-Curcumene employs similar mechanisms.

-

Inhibition of NF-κB Signaling: Ar-turmerone has been shown to block the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes.[1][3][4] This inhibition is achieved by preventing the phosphorylation and degradation of IκB-α, the inhibitory subunit of NF-κB.[1]

-

Modulation of MAPK Pathways: Ar-turmerone can suppress the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK), key signaling molecules involved in the inflammatory response.[1]

-

Suppression of Pro-inflammatory Mediators: By inhibiting NF-κB and MAPK pathways, ar-turmerone reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][5] It also downregulates the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[2]

Anticancer Activity

Direct Evidence for Turmeric Sesquiterpenes: Both α- and β-turmerones have exhibited antiproliferative activities in breast cancer cells.[6] The essential oil of turmeric, containing various sesquiterpenes including β-curcumene, has shown cytotoxic activity against several cancer cell lines.

Inferred Mechanisms from ar-Turmerone: Ar-turmerone has demonstrated pro-apoptotic and anti-proliferative effects in various cancer models, suggesting that (-)-β-Curcumene may act through similar pathways.[3][4]

-

Induction of Apoptosis: Ar-turmerone can induce programmed cell death (apoptosis) in cancer cells.[3][6] This is potentially mediated by the generation of intracellular Reactive Oxygen Species (ROS) and the activation of intrinsic and extrinsic apoptotic pathways.[6]

-

Inhibition of Proliferation and Mobility: Ar-turmerone has been found to reduce the proliferation and mobility of glioma cells by downregulating cathepsin B.[7]

-

Modulation of Hedgehog Pathway: In keratinocytes, ar-turmerone has been shown to suppress cell proliferation and attenuate inflammatory cytokine expression by inactivating the Hedgehog signaling pathway.[5]

Neuroprotective Effects

Inferred Mechanisms from ar-Turmerone: The neuroprotective potential of ar-turmerone has been investigated in models of neuroinflammation, suggesting a possible role for (-)-β-Curcumene in neurological disorders.

-

Attenuation of Neuroinflammation: Ar-turmerone can mitigate neuroinflammation by inhibiting the activation of microglia, the primary immune cells of the central nervous system.[1][8] This is achieved by blocking TLR4-dependent signaling pathways and reducing the production of pro-inflammatory mediators in response to stimuli like amyloid-β and lipopolysaccharide (LPS).[1][8]

-

Protection against Neuronal Toxicity: By suppressing the release of neurotoxic inflammatory molecules from activated microglia, ar-turmerone can indirectly protect neurons from damage.[1]

Quantitative Data

Quantitative data specifically for (-)-β-Curcumene is largely unavailable in the current literature. The following table summarizes the available quantitative data for the related compound, ar-turmerone, to provide a reference for potential efficacy.

| Compound | Cell Line | Assay | Target/Effect | IC50 / Concentration | Reference |

| ar-Turmerone | BV2 microglia | Griess assay | iNOS expression | Significant suppression at 10 µM | [1] |

| ar-Turmerone | BV2 microglia | ELISA | TNF-α, IL-1β, IL-6, MCP-1 production | Significant reduction at 10 µM | [1] |

| ar-Turmerone | HaCaT keratinocytes | MTT assay | Cell proliferation | Dose-dependent suppression | [5] |

| ar-Turmerone | P388D1 lymphocytic leukemia | Apoptosis assay | Apoptosis induction | Positive rates of Bax and Bcl-2 expression | [6] |

Experimental Protocols

Detailed experimental protocols for (-)-β-Curcumene are not well-documented. The following are generalized protocols based on studies of ar-turmerone that can be adapted for investigating (-)-β-Curcumene.

Cell Culture and Treatment

-

Cell Lines: BV2 (microglia), HaCaT (keratinocytes), various cancer cell lines (e.g., U87, U251, LN229 for glioma).

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: (-)-β-Curcumene (or ar-turmerone as a control) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specified time periods. A vehicle control (DMSO alone) should always be included.

Western Blot Analysis for Signaling Pathway Proteins

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-NF-κB p65, IκB-α, phospho-p38, phospho-JNK, β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Sample Collection: Cell culture supernatants are collected after treatment.

-

ELISA Procedure: The concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The absorbance is read at the appropriate wavelength using a microplate reader, and cytokine concentrations are calculated from a standard curve.

MTT Assay for Cell Viability

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of (-)-β-Curcumene for 24-72 hours.

-

MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Visualizations

References

- 1. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caringsunshine.com [caringsunshine.com]

- 4. caringsunshine.com [caringsunshine.com]

- 5. Ar-Turmerone Exerts Anti-proliferative and Anti-inflammatory Activities in HaCaT Keratinocytes by Inactivating Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ar-turmerone inhibits the proliferation and mobility of glioma by downregulating cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aromatic-Turmerone Attenuates LPS-Induced Neuroinflammation and Consequent Memory Impairment by Targeting TLR4-Dependent Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of (-)-β-Curcumene and the Related Compound Curcumin

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information specifically pertaining to the solubility, stability, and degradation profile of (-)-β-Curcumene is limited in publicly available scientific literature. This guide provides the available data for (-)-β-Curcumene and presents a comprehensive overview of the well-researched, related compound curcumin (B1669340), to serve as a comparative reference and to illustrate the requisite experimental data for a complete physicochemical profile.

(-)-β-Curcumene: Current Understanding

(-)-β-Curcumene is a natural sesquiterpenoid found in the essential oils of various plants, including turmeric (Curcuma longa). Despite its presence in these widely studied plants, detailed research on the isolated compound's solubility, stability, and degradation is scarce.

Solubility of (-)-β-Curcumene

Quantitative data on the solubility of (-)-β-Curcumene is not extensively available. The following information has been collated from available resources:

-

Water: An estimated water solubility of 0.01161 mg/L at 25 °C indicates that it is practically insoluble in aqueous solutions.[1][2]

A comprehensive solubility profile in a range of organic solvents, such as ethanol (B145695), methanol, DMSO, and acetone, is crucial for its application in research and development but is not currently well-documented.

Stability and Degradation Profile of (-)-β-Curcumene